molecular formula C16H14N4S2 B5702250 4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine

4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B5702250
M. Wt: 326.4 g/mol
InChI Key: CSLFTYOBYKSYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by condensing o-phenylenediamine with appropriate aldehydes or acids under acidic or basic conditions.

    Thieno[2,3-d]pyrimidine Core Formation: The thieno[2,3-d]pyrimidine core is synthesized by reacting thiophene derivatives with suitable nitriles or amidines.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the thieno[2,3-d]pyrimidine core using a sulfanyl linker. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and thieno[2,3-d]pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer and infectious diseases.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral activities. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation, apoptosis, and signal transduction.

    Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to reduced cell growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine
  • 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine

Uniqueness

4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is unique due to its specific combination of benzimidazole, thieno, and pyrimidine rings, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-2-10-7-11-15(17-9-18-16(11)22-10)21-8-14-19-12-5-3-4-6-13(12)20-14/h3-7,9H,2,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLFTYOBYKSYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.